molecular formula C10H13N3S B13163702 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol

1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol

Cat. No.: B13163702
M. Wt: 207.30 g/mol
InChI Key: XYXQLLNARXPPAE-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a thiol group at the 2-position and a tert-butyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted imidazo[4,5-c]pyridine derivatives .

Scientific Research Applications

1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or signaling pathways. Additionally, the imidazo[4,5-c]pyridine core can interact with nucleic acids or other biomolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-1H-imidazo[4,5-b]pyridine-2-thiol
  • 1-tert-butyl-1H-imidazo[4,5-a]pyridine-2-thiol
  • 1-tert-butyl-1H-imidazo[4,5-d]pyridine-2-thiol

Uniqueness

1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiol group at the 2-position and the tert-butyl group at the 1-position enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-tert-butyl-3H-imidazo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C10H13N3S/c1-10(2,3)13-8-4-5-11-6-7(8)12-9(13)14/h4-6H,1-3H3,(H,12,14)

InChI Key

XYXQLLNARXPPAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C=NC=C2)NC1=S

Origin of Product

United States

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